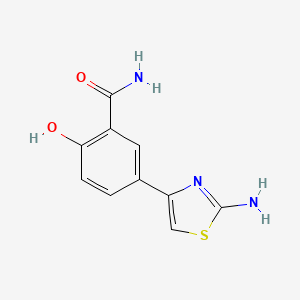
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine is an organosulfur compound with a unique structure that includes a thiomorpholine ring substituted with a chloromethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with chloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiomorpholine derivatives without the sulfonyl group.
Applications De Recherche Scientifique
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloromethanesulfonyl-2,2-dimethylpiperidine
- 4-Chloromethanesulfonyl-2,2-dimethylmorpholine
- 4-Chloromethanesulfonyl-2,2-dimethylpyrrolidine
Uniqueness
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine is unique due to its thiomorpholine ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the thiomorpholine ring’s properties are advantageous.
Propriétés
Formule moléculaire |
C7H14ClNO2S2 |
|---|---|
Poids moléculaire |
243.8 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C7H14ClNO2S2/c1-7(2)5-9(3-4-12-7)13(10,11)6-8/h3-6H2,1-2H3 |
Clé InChI |
PAWLDLVWJFJTAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCS1)S(=O)(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)





![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)

![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
